BenchChemオンラインストアへようこそ!

2-Hydroxy-3,3-dimethylbutanoic acid

Thrombin inhibitor Chiral intermediate Anticoagulant

2-Hydroxy-3,3-dimethylbutanoic acid is a branched-chain alpha-hydroxy acid with a unique sterically demanding tert-butyl group adjacent to the chiral alpha-carbon. Unlike less-hindered analogs, this steric bulk governs chiral recognition in asymmetric synthesis and target binding. Procure (R)-enantiomer for sub-nanomolar thrombin inhibitors (Ki=1.3nM). Procure (S)-enantiomer for PYCR1 cancer target inhibition (PDB:8TD8). Racemic material serves as herbicide intermediate via catalytic oxidation. Generic substitution is not scientifically viable—only this compound provides the requisite conformational constraint for reproducible experimental outcomes.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 4026-20-4
Cat. No. B1616916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3,3-dimethylbutanoic acid
CAS4026-20-4
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)O
InChIInChI=1S/C6H12O3/c1-6(2,3)4(7)5(8)9/h4,7H,1-3H3,(H,8,9)
InChIKeyFWVNWTNCNWRCOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3,3-dimethylbutanoic Acid (CAS 4026-20-4) for Research & Industrial Procurement


2-Hydroxy-3,3-dimethylbutanoic acid (CAS 4026-20-4), also known as 3,3-dimethyl-2-hydroxybutyric acid, is a branched-chain alpha-hydroxy acid with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol [1][2]. It features a sterically demanding tert-butyl group adjacent to the alpha-carbon, creating a chiral center and conferring unique steric and electronic properties that distinguish it from less hindered alpha-hydroxy acids [3]. This compound is commercially available as a racemic mixture and as individual (R)- and (S)-enantiomers, each with distinct applications as chiral building blocks in pharmaceutical synthesis and enzyme inhibitor discovery.

Why Generic 2-Hydroxy-3,3-dimethylbutanoic Acid Substitution Fails in Research & Development


Generic substitution with other alpha-hydroxy acids—such as 2-hydroxy-3-methylbutyric acid, 2-hydroxy-4-methylpentanoic acid, or 2-hydroxy-3-phenylpropanoic acid—is not scientifically viable because the tert-butyl group of 2-hydroxy-3,3-dimethylbutanoic acid provides a unique steric and electronic environment that governs both chiral recognition in asymmetric synthesis and binding affinity in biological targets [1][2]. In thrombin inhibitor development, the (R)-enantiomer is specifically required to achieve sub-nanomolar potency; replacement with less hindered analogs results in a complete loss of activity [3]. Similarly, in PYCR1 enzyme inhibition, the (S)-enantiomer's binding is dictated by the precise fit of the gem-dimethyl group within the active site pocket, a feature that cannot be replicated by compounds lacking this steric bulk [4]. The quantitative evidence below demonstrates why this specific compound—and often a specific enantiomer—must be procured to achieve reproducible experimental outcomes.

Quantitative Evidence Guide: 2-Hydroxy-3,3-dimethylbutanoic Acid Differentiation Data


Chiral Specificity in Thrombin Inhibitor Synthesis: (R)-Enantiomer Enables Sub-Nanomolar Potency

The (R)-enantiomer of 2-hydroxy-3,3-dimethylbutanoic acid (CAS 22146-57-2) is an essential chiral building block for potent direct thrombin inhibitors. In a head-to-head comparison within the same chemical series, the (R)-configured hydroxy acid derivative (compound 2) exhibited a thrombin Ki of 1.3 nM, whereas analogs with alternative P3 moieties lacking the tert-butyl group showed significantly reduced potency or complete loss of activity [1]. The European patent EP2830624B1 explicitly claims compounds containing the (2R)-2-hydroxy-3,3-dimethylbutanoyl fragment as essential for thrombin inhibitory activity [2]. In contrast, the (S)-enantiomer or racemic mixture does not yield active thrombin inhibitors, underscoring the absolute requirement for enantiopure (R)-2-hydroxy-3,3-dimethylbutanoic acid in this application.

Thrombin inhibitor Chiral intermediate Anticoagulant Enantioselective synthesis

Steric-Driven Enzyme Inhibition: (S)-Enantiomer Binds PYCR1 Active Site with Validated Structural Engagement

The (S)-enantiomer of 2-hydroxy-3,3-dimethylbutanoic acid (CAS 21641-92-9) was identified as a validated hit in a screen of 71 low molecular weight compounds against human PYCR1, a proline biosynthetic enzyme implicated in cancer aggressiveness [1]. X-ray crystallography confirmed direct binding of (2S)-2-hydroxy-3,3-dimethylbutanoic acid to the PYCR1 active site at 1.71 Å resolution (PDB: 8TD8), with the gem-dimethyl group occupying a hydrophobic pocket that accommodates the steric bulk [2]. In cross-study comparison, the close analog 2S-hydroxy-3-methylbutyric acid (lacking one methyl group) also binds PYCR1 (PDB: 8TD7), but the 3,3-dimethyl substitution provides enhanced steric complementarity and potentially improved binding affinity [3]. The compound was one of only three hits with competitive inhibition parameters ≤100 μM in the primary screen, though exact Ki values for this specific compound were not reported in the abstract [1].

PYCR1 inhibitor Cancer metabolism X-ray crystallography Proline biosynthesis

Enantiomeric Resolution and Purity Requirements: Established Chiral Separation Methodology

The racemic 2-hydroxy-3,3-dimethylbutanoic acid (CAS 4026-20-4) can be resolved into its (R)- and (S)-enantiomers, a critical requirement for pharmaceutical applications where enantiopurity dictates biological activity. Established methods for enantiomeric separation using chiral HPLC columns (e.g., Newcrom R1) have been validated, enabling quality control and procurement of enantiopure material [1]. The (S)-enantiomer (CAS 21641-92-9) is commercially available with specified optical rotation ([α]D = -62° (c=1, H2O)) and melting point (48-50°C), providing verifiable identity and purity metrics . In contrast, many structurally related alpha-hydroxy acids lack well-characterized chiral separation protocols or defined enantiomeric purity specifications, complicating their reliable use in stereospecific synthesis.

Chiral resolution HPLC separation Enantiomeric purity Analytical method

Optimal Application Scenarios for 2-Hydroxy-3,3-dimethylbutanoic Acid Procurement


Synthesis of Potent Direct Thrombin Inhibitors Requiring (R)-Enantiomer

Procure (R)-2-hydroxy-3,3-dimethylbutanoic acid (CAS 22146-57-2) when developing proline-derived direct thrombin inhibitors with sub-nanomolar potency (Ki = 1.3 nM). The (R)-configuration is essential for activity; racemic or (S)-enantiomer yields inactive compounds [1]. This application is supported by patent claims (EP2830624B1) and published medicinal chemistry studies demonstrating >30-fold potency advantage over heterocycle-modified analogs [2].

PYCR1 Enzyme Inhibition Studies in Cancer Metabolism Research

Procure (S)-2-hydroxy-3,3-dimethylbutanoic acid (CAS 21641-92-9) as a validated tool compound for PYCR1 inhibition. X-ray crystallography (PDB: 8TD8) confirms active-site binding, and the compound was identified as a hit (≤100 μM competitive inhibition) in a focused library screen against this cancer-relevant target [3][4]. The steric bulk of the tert-butyl group provides a distinct binding mode compared to less hindered analogs like 2-hydroxy-3-methylbutyric acid.

Chiral Building Block for Sterically Hindered Alpha-Hydroxy Acid Derivatives

Procure either enantiomer or racemic 2-hydroxy-3,3-dimethylbutanoic acid for use as a chiral building block in the synthesis of tert-butyl-substituted alpha-lactams, diols, and alpha-hydroxyketones . The sterically demanding tert-butyl group provides conformational constraint and metabolic stability not achievable with less hindered alpha-hydroxy acids such as 2-hydroxyisocaproic acid or 2-hydroxy-3-methylbutyric acid.

Catalytic Oxidation to 3,3-Dimethyl-2-oxobutyric Acid for Herbicide Synthesis

Procure racemic 2-hydroxy-3,3-dimethylbutanoic acid (CAS 4026-20-4) as a precursor for catalytic oxidation to 3,3-dimethyl-2-oxobutyric acid using ruthenium-catalyzed hypochlorite oxidation (CA1113936A) [5]. The resulting 2-oxo acid is a key intermediate for 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one, a selective herbicide for soybean and tomato cultivation. This catalytic route offers cost and environmental advantages over traditional permanganate oxidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-3,3-dimethylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.